molecular formula C14H16N2O2 B2501592 tert-Butyl Quinazoline-4-acetate CAS No. 1417557-82-4

tert-Butyl Quinazoline-4-acetate

Cat. No.: B2501592
CAS No.: 1417557-82-4
M. Wt: 244.294
InChI Key: BBIOXNNTEMJFHS-UHFFFAOYSA-N
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Description

tert-Butyl Quinazoline-4-acetate is a chemical compound with the molecular formula C14H16N2O2. It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of tert-Butyl Quinazoline-4-acetate can be achieved through various methods. One common approach involves the reaction of quinazoline derivatives with tert-butyl acetate under specific reaction conditions. The synthetic routes often include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl Quinazoline-4-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl Quinazoline-4-acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinazoline derivatives, including this compound, have been studied for their potential anti-cancer, anti-inflammatory, and anti-bacterial properties . Additionally, these compounds have applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl Quinazoline-4-acetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can exert its therapeutic effects, such as anti-cancer activity.

Properties

IUPAC Name

tert-butyl 2-quinazolin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)8-12-10-6-4-5-7-11(10)15-9-16-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIOXNNTEMJFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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